N-(2-methoxyethyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCDQQHNHQCALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176504 | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22033-10-9 | |

| Record name | N-(2-Methoxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22033-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Urea Moiety in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

The urea functional group is a cornerstone in modern drug design and medicinal chemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust and specific interactions with biological targets such as enzymes and receptors.[1][2][3] This versatility has led to the incorporation of the urea motif into a wide array of clinically approved therapeutics.[2] this compound, the subject of this guide, is a valuable building block in the synthesis of more complex molecules, and its physicochemical properties make it an interesting scaffold for further derivatization in drug discovery programs. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques essential for its thorough characterization.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reaction of 2-methoxyethylamine with an in situ generated isocyanic acid from potassium cyanate. This method is favored for its operational simplicity, high yields, and the use of readily available and relatively safe starting materials.[4][5][6]

Reaction Principle

The core of this synthesis is the nucleophilic addition of the primary amine, 2-methoxyethylamine, to isocyanic acid. The isocyanic acid is generated in situ from the protonation of potassium cyanate in an acidic aqueous medium. The reaction proceeds readily under mild conditions.

Experimental Workflow Diagram

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(2-methoxyethyl)urea is a small, functionalized urea derivative with potential applications in medicinal chemistry and materials science.[1][2] The unique combination of a urea moiety, capable of forming strong hydrogen bonds, and a flexible methoxyethyl chain imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.[3][4][5] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the following narrative is structured to not only present data but to also offer insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Chemical Identity and Molecular Structure

This compound is a simple yet versatile molecule. Its core structure consists of a central carbonyl group double-bonded to two nitrogen atoms, characteristic of all ureas. One nitrogen is substituted with a 2-methoxyethyl group, while the other remains unsubstituted.

-

IUPAC Name: this compound

-

CAS Number: 22033-10-9[6]

-

Molecular Formula: C₄H₁₀N₂O₂[6]

-

Molecular Weight: 118.13 g/mol [7]

The structural arrangement of this compound allows for significant hydrogen bonding, with the urea protons acting as donors and the carbonyl oxygen and ether oxygen acting as acceptors. This capacity for hydrogen bonding is a key determinant of its physical and chemical properties.

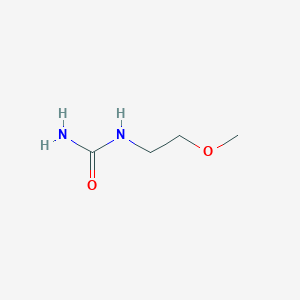

Figure 1: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source & Notes |

| Melting Point | 73-75 °C | [7] (Experimental) |

| Boiling Point | 194.8 ± 32.0 °C | (Predicted) |

| Density | 1.068 ± 0.06 g/cm³ | (Predicted) |

| pKa | 13.63 ± 0.46 | (Predicted) |

| logP | -1.2 | [8] (Predicted, XlogP) |

| Water Solubility | High (predicted) | Based on the presence of multiple hydrogen bond donors and acceptors. |

| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol and methanol.[9][10][11][12] | Insoluble in nonpolar solvents like chloroform and ether.[12] |

Expert Insight: The predicted low logP value suggests that this compound is a hydrophilic compound, which is consistent with its high predicted water solubility. This is a critical parameter for consideration in pharmaceutical applications, as it can impact absorption and distribution. The urea functional group is known to contribute to high aqueous solubility.[9]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and purity. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present in the molecule. The following sections also provide detailed protocols for obtaining this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methoxy group (CH₃), the two methylene groups (CH₂), and the amine protons (NH and NH₂). The chemical shifts and splitting patterns will be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methoxy carbon. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.[13]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the functional groups present in this compound. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3600 cm⁻¹[14]

-

C=O stretching: A strong, sharp peak around 1640-1670 cm⁻¹[15]

-

C-N stretching: Peaks in the fingerprint region, typically around 1450 cm⁻¹ and 1150 cm⁻¹[14]

-

C-O-C stretching: An absorption in the 1000-1300 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z of approximately 118.13. Fragmentation would likely involve cleavage of the C-N and C-O bonds.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound. These methods are widely accepted and validated in the scientific community.

Synthesis of this compound

A common method for the synthesis of N-substituted ureas is the reaction of an amine with an isocyanate.[16]

Protocol:

-

In a well-ventilated fume hood, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium isocyanate (1.1 equivalents) in water to the cooled amine solution with vigorous stirring.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

-

Finely powder a small amount of dry this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Determination of Solubility

Protocol (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or quantitative NMR.

Determination of pKa (Potentiometric Titration)

Protocol:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a mixture of water and a co-solvent if necessary to ensure solubility.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of logP (Shake-Flask Method)

Protocol:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

-

The logP is the logarithm of the partition coefficient.

Applications and Significance

Urea and its derivatives are of significant interest in drug discovery and medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets.[3][4][5] The urea moiety is a key structural feature in numerous approved drugs.[2] The physicochemical properties of this compound, particularly its hydrophilicity and hydrogen bonding capacity, make it a potentially valuable building block for the synthesis of novel bioactive compounds. The methoxyethyl group can influence the pharmacokinetic profile of a drug candidate, potentially improving its solubility and metabolic stability.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, grounded in both available data and established scientific principles. While a complete experimental dataset for this compound is not yet publicly available, the detailed protocols provided herein offer a clear pathway for researchers to obtain this critical information. A thorough understanding and experimental validation of these properties are essential for the successful application of this compound in drug discovery, materials science, and other areas of chemical research.

References

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

-

PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

-

Kondekar, N. B., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9036. [Link]

-

Linear Chemicals. (n.d.). CERTIFICATE OF ANALYSIS UREA BERTHELOT x. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Methoxyethyl)-3-(1-naphthyl)urea. Retrieved from [Link]

-

SpectraBase. (n.d.). Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H10N2O2). Retrieved from [Link]

-

PubChem. (n.d.). Urea. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Urea, N,N'-bis(2-methoxyethyl)- - Substance Details - SRS. Retrieved from [Link]

-

PubMed. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-bis-(2-methacryloyloxyethyl)-urea. Retrieved from [Link]

-

ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR data. a) ¹H‐NMR spectra of different urea isotopes: ¹²C¹⁵N2‐urea. Retrieved from [Link]

-

Reddit. (2019). Urea FTIR and identifying bond stretch. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of the generated urea product. (a) Exact m/z matching of.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

NIST. (n.d.). Urea. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Chemspace. (2021). Urea derivatives in Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). Urea, n,n'-bis(2-methoxyethyl)- (C7H16N2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of.... Retrieved from [Link]

-

Solubility of Things. (n.d.). Urea. Retrieved from [Link]

-

Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

-

Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]

-

Digital CSIC. (2021). Infrared spectra of amorphous and crystalline urea ices. Retrieved from [Link]

-

ResearchGate. (n.d.). What is solubility of urea fertilizer in different solvents?. Retrieved from [Link]

-

NIST. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link]

-

mzCloud. (n.d.). N tert Butyl N 2 hydroxyethyl urea. Retrieved from [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Urea derivatives in Drug Discovery [chem-space.com]

- 6. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 7. 22033-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. redalyc.org [redalyc.org]

- 11. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 12. researchgate.net [researchgate.net]

- 13. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

N-(2-methoxyethyl)urea CAS number 22033-10-9

An In-depth Technical Guide to N-(2-methoxyethyl)urea (CAS 22033-10-9)

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, present a detailed synthesis protocol, outline methods for its analytical characterization, discuss its applications, and provide essential safety information. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their work.

Core Properties and Characteristics

This compound, identified by CAS number 22033-10-9, is a mono-substituted urea derivative. Its structure incorporates a flexible methoxyethyl chain, which imparts distinct physicochemical properties compared to simple alkyl ureas. These properties, particularly solubility and hydrogen bonding capacity, make it an attractive synthon in medicinal chemistry and materials science.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 22033-10-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₁₀N₂O₂ | [2][5][6] |

| Molecular Weight | 118.14 g/mol | [5][6] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 194.8 ± 32.0 °C (Predicted) | [1] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.63 ± 0.46 (Predicted) | [1] |

| Appearance | White to off-white solid | [7] |

| Storage | Room temperature, sealed in a dry, dark place | [1][6] |

Synthesis of this compound

The synthesis of substituted ureas is a cornerstone of organic chemistry, with numerous established methods.[8] For this compound, a reliable and straightforward approach involves the reaction of 2-methoxyethylamine with an isocyanate precursor. The following protocol is a validated method that provides good yield and purity.

Causality in Synthesis Design

The chosen method, reacting an amine with an in situ generated isocyanate from sodium cyanate, is superior to alternatives like using phosgene (due to safety concerns) or high-temperature condensation with urea (which can lead to symmetrical byproducts).[9][10] This approach is initiated by the protonation of the cyanate ion to form isocyanic acid (HNCO). The primary amine, 2-methoxyethylamine, then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the target urea derivative. Acetic acid serves as both the proton source and a suitable solvent for the initial phase of the reaction.

Detailed Step-by-Step Synthesis Protocol

-

Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.133 mol) of 2-methoxyethylamine in 50 mL of glacial acetic acid.

-

Reaction Initiation : Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add a solution of 9.5 g (0.146 mol) of sodium cyanate dissolved in 50 mL of water dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up and Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water.

-

Neutralization : To the resulting slurry, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is ~8. This step neutralizes any remaining acetic acid and quenches the reaction.

-

Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL). The choice of ethyl acetate is based on its ability to effectively solubilize the product while having limited miscibility with the aqueous phase.

-

Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification : Recrystallize the crude solid from a mixture of ethanol and diethyl ether to obtain pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.[11]

-

¹H NMR (Expected Peaks) : Signals corresponding to the methoxy (-OCH₃) protons, the two distinct methylene (-CH₂-) groups, and the amine (-NH and -NH₂) protons. The integration of these peaks should match the number of protons in each environment.

-

¹³C NMR (Expected Peaks) : Resonances for the carbonyl carbon (C=O) and the three unique aliphatic carbons of the methoxyethyl chain.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

-

Expected Absorptions : Strong absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Broad absorptions in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the primary and secondary amine groups.

-

-

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition.[12][13]

-

Expected Ion : A prominent molecular ion peak [M+H]⁺ at m/z 119.08, corresponding to the protonated form of the molecule (C₄H₁₁N₂O₂⁺).

-

Applications in Research and Drug Development

The urea functional group is a privileged scaffold in medicinal chemistry. Its unique ability to act as both a hydrogen bond donor (via N-H groups) and acceptor (via the C=O group) allows for strong and specific interactions with biological targets such as enzymes and receptors.[8][14][15]

The Role of the Methoxyethyl Moiety

The N-(2-methoxyethyl) substituent provides several advantages for drug design:

-

Modulated Solubility : The ether oxygen can act as an additional hydrogen bond acceptor, potentially improving aqueous solubility and absorption compared to a simple alkyl chain.

-

Conformational Flexibility : The flexible ethyl linker allows the molecule to adopt various conformations, which can be crucial for fitting into a protein's binding pocket.

-

Metabolic Stability : The ether linkage is generally more resistant to metabolic degradation than more labile functional groups.

Protein Degrader Building Block

This compound is listed as a building block for protein degraders.[6] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In these modalities, the urea moiety can serve as a critical linker component or as part of the ligand that binds to an E3 ubiquitin ligase or the target protein, facilitating the target's degradation.

Illustrative Hydrogen Bonding

The diagram below illustrates the hydrogen bonding capabilities of the urea functional group, which is fundamental to its role in drug-target interactions.[9]

Caption: Hydrogen bond donor and acceptor capabilities of the urea moiety.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on related urea compounds are prudent.[16]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

In case of Contact :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes.

-

Skin : Wash off with soap and plenty of water.

-

Inhalation : Move the person into fresh air.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

-

-

Storage : Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Incompatibilities : Avoid strong oxidizing agents, acids, and bases.[16]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly within the field of drug discovery. Its well-defined properties, straightforward synthesis, and the functional advantages conferred by the urea and methoxyethyl groups make it an important tool for the modern medicinal chemist. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- Current time information in Washington, DC, US. (n.d.). Google.

-

This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

AB158690 | CAS 22033-10-9. (n.d.). abcr Gute Chemie. Retrieved from [Link]

-

This compound | 22033-10-9. (n.d.). Angene. Retrieved from [Link]

-

Urea, N-(2,2-dimethoxyethyl)-N-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET - Urea. (2016, May 5). National Institute of Standards and Technology. Retrieved from [Link]

-

Urea, N,N'-bis(2-methoxyethyl)-. (n.d.). US EPA. Retrieved from [Link]

-

Synthesis of N-(2-hydroxyethyl)-N'-(2-benzyloxybenzyl)urea. (n.d.). PrepChem.com. Retrieved from [Link]

-

Properties of substance: urea. (n.d.). chemister.ru. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - n-METHYL UREA. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

-

Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

1-(2-methoxyethyl)-3-(2,4-xylyl)urea. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

-

Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. (n.d.). ResearchGate. Retrieved from [Link]

-

Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. Retrieved from [Link]

-

NMR data. a) ¹H‐NMR spectra of different urea isotopes. (n.d.). ResearchGate. Retrieved from [Link]

-

Urea. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Urea. (n.d.). Carl ROTH. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Safety Data Sheet: Urea. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]

-

Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Urea. (2022, July 10). Sciencemadness Wiki. Retrieved from [Link]

-

What is the importance of urea in mass spectrometry? (2015, January 7). Biology Stack Exchange. Retrieved from [Link]

-

N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea. (n.d.). PMC - NIH. Retrieved from [Link]

-

Urea fertilizer is the most eco-friendly and harmless for plants. (n.d.). PhosAgro. Retrieved from [Link]

-

The highest N content for universal application. (n.d.). Eurochemgroup. Retrieved from [Link]

-

Urea. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). (n.d.). Cheméo. Retrieved from [Link]

- Hydroxyalkylurea process. (n.d.). Google Patents.

Sources

- 1. 22033-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | 22033-10-9 [chemicalbook.com]

- 4. Angene - this compound | 22033-10-9 | MFCD03425768 | AG00C25P [japan.angenechemical.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Urea - Sciencemadness Wiki [sciencemadness.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea, N,N'-bis(2-methoxyethyl)- | 6849-92-9 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

Spectral Data Analysis of N-(2-methoxyethyl)urea: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectral data for N-(2-methoxyethyl)urea, a molecule of interest in various chemical and pharmaceutical research domains. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data itself, but also the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound

This compound, with the molecular formula C₄H₁₀N₂O₂, is a mono-substituted urea derivative. The presence of both a urea moiety and a methoxyethyl group imparts specific chemical properties that are reflected in its spectral data. Understanding these spectral signatures is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring high-quality NMR spectra of a small molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like those of the amide groups.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.[2]

-

Acquisition of ¹H NMR Spectrum : Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans, spectral width, and relaxation delay.[2]

-

Acquisition of ¹³C NMR Spectrum : Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Figure 1: Workflow for NMR Data Acquisition.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~5.4 - 5.8 | Broad Singlet | 2H | -NH₂ |

| b | ~5.0 - 5.4 | Triplet | 1H | -CH₂-NH- |

| c | ~3.45 | Triplet | 2H | -O-CH₂- |

| d | ~3.35 | Quartet | 2H | -NH-CH₂- |

| e | ~3.30 | Singlet | 3H | -O-CH₃ |

Note: Predicted chemical shifts can vary slightly depending on the software and the solvent used for the prediction.

Interpretation of the ¹H NMR Spectrum:

-

-NH₂ Protons (a): The protons of the primary amine group are expected to appear as a broad singlet in the region of 5.4-5.8 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.

-

-NH- Proton (b): The proton of the secondary amide group is predicted to be a triplet around 5.0-5.4 ppm due to coupling with the adjacent methylene protons (-CH₂-).

-

-O-CH₂- Protons (c): The methylene protons adjacent to the oxygen atom are deshielded and appear as a triplet at approximately 3.45 ppm. The triplet multiplicity arises from coupling with the neighboring methylene group.

-

-NH-CH₂- Protons (d): The methylene protons adjacent to the secondary amine are predicted to resonate as a quartet around 3.35 ppm, due to coupling with both the -NH- proton and the other methylene group.

-

-O-CH₃ Protons (e): The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 3.30 ppm.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

| Carbon | Chemical Shift (ppm) | Assignment |

| 1 | ~159 | C=O (Urea carbonyl) |

| 2 | ~71 | -O-CH₂- |

| 3 | ~59 | -O-CH₃ |

| 4 | ~40 | -NH-CH₂- |

Note: Predicted chemical shifts can vary slightly depending on the software and the solvent used for the prediction.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (1): The carbonyl carbon of the urea group is the most deshielded carbon and is expected to appear at a chemical shift of around 159 ppm.

-

-O-CH₂- Carbon (2): The carbon atom of the methylene group attached to the oxygen is deshielded and is predicted to have a chemical shift of approximately 71 ppm.

-

-O-CH₃ Carbon (3): The methyl carbon of the methoxy group is expected to resonate at around 59 ppm.

-

-NH-CH₂- Carbon (4): The carbon atom of the methylene group attached to the nitrogen is the most shielded of the sp³ hybridized carbons, with a predicted chemical shift of about 40 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet method:

-

Sample Preparation : Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Figure 2: Workflow for IR Data Acquisition (KBr Pellet Method).

Predicted IR Spectral Data

The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H stretching | Amine and Amide |

| ~2950-2850 | C-H stretching | Alkane |

| ~1660 | C=O stretching (Amide I) | Urea |

| ~1620 | N-H bending (Amide II) | Urea |

| ~1120 | C-O-C stretching | Ether |

Note: Predicted vibrational frequencies can have some deviation from experimental values.

Interpretation of the IR Spectrum:

-

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations of both the primary and secondary amine groups of the urea moiety. Hydrogen bonding can cause this band to be particularly broad.[3]

-

C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methylene and methyl groups.

-

C=O Stretching (Amide I band): A strong absorption band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the urea group. This is often referred to as the Amide I band.[4]

-

N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is expected to appear around 1620 cm⁻¹.[4]

-

C-O-C Stretching: A prominent band around 1120 cm⁻¹ is indicative of the C-O-C asymmetric stretching of the ether linkage.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound:

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis : The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Figure 3: Workflow for Mass Spectrometry Data Acquisition (ESI).

Mass Spectral Data (Predicted)

The molecular weight of this compound is 118.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 119.14.

Predicted Fragmentation Pattern:

The fragmentation of N-alkylureas in the mass spectrometer can proceed through several pathways. Common fragmentation patterns involve the cleavage of the C-N bonds and the bonds within the alkyl chain.

-

Loss of Ammonia (NH₃): A common fragmentation for primary ureas is the loss of ammonia, which would result in a fragment ion at m/z 102.

-

Cleavage of the C-N bond: Cleavage of the bond between the carbonyl carbon and the nitrogen of the methoxyethyl group can lead to the formation of the methoxyethyl isocyanate ion or the corresponding carbocation.

-

Cleavage of the Methoxyethyl Chain: Fragmentation can also occur within the methoxyethyl side chain, for example, through the loss of a methoxy radical (·OCH₃) or formaldehyde (CH₂O).

IV. Conclusion

The combination of NMR, IR, and MS provides a comprehensive structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of key functional groups such as the urea and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization.

References

- Conformation of some biologically active aromatic ureas. Journal of Molecular Structure.

- Small molecule NMR sample prepar

- How To Prepare And Run An NMR Sample. ALWSCI. (2025).

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider

- The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

- Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry.

- Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. (2021).

- Mass Spectrometry analysis of Small molecules. SlideShare. (2013).

- NMR Sample Preparation.

- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry.

- Identification of small molecules using accurate mass MS/MS search.

- Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry.

- Characteristic IR frequencies and their assignments of urea and urea containing complex precursor.

- Prepping Small Molecules for Mass Spec. Biocompare. (2019).

- (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.

- FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. (2025).

- Infrared spectra of crystalline urea films: (a) absorption spectrum of...

- This compound suppliers and producers. BuyersGuideChem.

- Urea(57-13-6) 1H NMR spectrum. ChemicalBook.

- Infrared spectroscopic studies: from small molecules to large. DiVA portal.

- Techniques for Obtaining Infrared Spectra. The McCrone Group. (2015).

- Techniques for Obtaining Infrared Spectra. YouTube. (2015).

- Infrared Spectroscopy Experiment. Mustansiriyah University.

- Chemical shifts. University of Regensburg.

-

The self-complexation of mono-urea-functionalized pillar[5]arenes with abnormal urea behaviors. RSC Publishing.

- NMR Predictor. Chemaxon Docs.

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry.

- Simul

- NMR Predictor. Chemaxon Docs.

- Predict 13C carbon NMR spectra. nmrdb.org.

- (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- CASPRE - 13C NMR Predictor.

- Predict 1H proton NMR spectra. nmrdb.org.

- NMR Chemical Shift Values Table. Chemistry Steps.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- IR Spectrum Prediction Service. CD ComputaBio.

- Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Mass Spectrometry Fragmentation P

- Fragment

- Interpretation of mass spectra. University of California, Los Angeles.

- IR spectra prediction. Cheminfo.org.

- Predict 1H proton NMR spectra. nmrdb.org.

- 1-(2-Methoxyethyl)urea. BLD Pharm.

- PROSPRE - 1H NMR Predictor.

- (2-Methoxy-ethyl)-urea. Santa Cruz Biotechnology.

- Urea. NIST WebBook.

- Predicting Infrared Spectra with Message Passing Neural Networks.

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

In-Depth Technical Guide: Solubility of N-(2-methoxyethyl)urea

Abstract: This technical guide offers a comprehensive analysis of the solubility of N-(2-methoxyethyl)urea for researchers, scientists, and professionals in drug development. It delves into the molecular characteristics governing its solubility, presents empirical data across a range of solvents, details a robust experimental protocol for solubility determination, and discusses the practical implications for its application in research and manufacturing.

Introduction to this compound

This compound is a chemical compound featuring a unique molecular architecture that imparts a specific set of solubility characteristics. Its structure, which includes a urea functional group and an ether linkage, allows for a nuanced interplay of polarity and hydrogen bonding. A thorough understanding of its solubility is crucial for its effective use in organic synthesis, formulation development, and as a potential building block in medicinal chemistry. The urea moiety provides hydrogen bond donor and acceptor sites, while the ether group and ethyl chain contribute to its polarity and lipophilicity, respectively, resulting in a distinct solubility profile across different solvent classes.

Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is primarily dictated by the "like dissolves like" principle, where solubility is maximized in solvents with similar physicochemical properties. The key molecular attributes influencing its solubility include:

-

Hydrogen Bonding: The urea functional group, with its two N-H donors and one carbonyl (C=O) acceptor, alongside the ether oxygen acceptor, enables strong hydrogen bond interactions with protic solvents.

-

Polarity: The presence of electronegative nitrogen and oxygen atoms creates a significant molecular dipole, rendering the compound polar and favoring dissolution in polar solvents.

-

Molecular Structure: Its relatively small size and conformational flexibility facilitate efficient solvation by solvent molecules.

These characteristics suggest that this compound will be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the solubility of a compound.[1][2] This protocol provides a step-by-step guide to this methodology.

3.1. The Shake-Flask Method

This method involves creating a saturated solution of the solute in a specific solvent and then measuring the concentration of the dissolved compound.[1]

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed container. This ensures that the solvent is fully saturated and in equilibrium with the undissolved solid.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.[2]

-

Phase Separation: The suspension is allowed to stand, permitting the excess solid to sediment.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, this step should be performed without significant temperature changes.

-

Filtration: The collected supernatant is passed through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: The filtered, saturated solution is then diluted to a suitable concentration and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/100 mL.

Workflow for Equilibrium Solubility Determination:

Caption: A stepwise workflow for the equilibrium solubility determination.

Solubility Data for this compound

The following table presents a summary of the solubility of this compound in a selection of common laboratory solvents at ambient temperature.

| Solvent | Solvent Type | Approximate Solubility ( g/100 mL) |

| Water | Polar Protic | Highly Soluble |

| Methanol | Polar Protic | Highly Soluble |

| Ethanol | Polar Protic | Soluble[3] |

| Isopropanol | Polar Protic | Moderately Soluble |

| Acetonitrile | Polar Aprotic | Moderately Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Dichloromethane | Halogenated | Sparingly Soluble |

| Toluene | Aromatic | Insoluble |

| Hexane | Nonpolar | Insoluble |

Note: These are qualitative descriptions and the actual quantitative solubility can vary with temperature and the purity of the materials used.

Discussion of Solubility Profile and Practical Implications

The high solubility of this compound in polar protic solvents such as water and methanol is a direct result of the extensive hydrogen bonding between the urea and ether functionalities of the solute and the hydroxyl groups of the solvent.[4]

In polar aprotic solvents like acetonitrile, solubility is still notable due to favorable dipole-dipole interactions, although the lack of solvent hydrogen bond donation limits the extent of dissolution compared to protic solvents.

As expected, in nonpolar solvents such as toluene and hexane, the compound is essentially insoluble. The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by the weak solute-solvent interactions.

For professionals in drug development and chemical synthesis, this solubility profile has several important implications:

-

Reaction Solvent Selection: The choice of solvent is critical for ensuring homogeneous reaction conditions. Polar protic and aprotic solvents are suitable candidates for reactions involving this compound.

-

Formulation Development: The high aqueous solubility is a significant advantage for developing liquid formulations.

-

Purification Processes: The differential solubility can be exploited for purification by crystallization or for selecting appropriate mobile phases in chromatography.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5] It is important to avoid breathing dust and to ensure adequate ventilation.[5] Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6]

Conclusion

This compound is a polar compound with high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, while being insoluble in nonpolar solvents. This behavior is a direct reflection of its molecular structure, which facilitates strong hydrogen bonding and polar interactions. The provided shake-flask protocol offers a standardized and reliable method for determining its solubility, providing essential data for its effective use in various scientific and industrial applications.

References

-

PubChem. (n.d.). Urea, N-(2,2-dimethoxyethyl)-N-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Urea Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Urea. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different.... Retrieved from [Link]

-

Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]

-

SciELO Colombia. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

-

Agrispex. (2018). PROPERTIES OF UREA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Role of N-(2-methoxyethyl)urea: From a Putative Metabolite to a Molecule of Interest

Foreword

In the landscape of oncological research and drug development, understanding the complete lifecycle of a therapeutic agent—from its initial mechanism of action to the biological activities of its metabolites—is paramount. This guide delves into the scientific understanding of N-(2-methoxyethyl)urea, a molecule primarily recognized as a putative metabolite of the chemotherapeutic agent ranimustine. While direct research on the independent biological activity of this compound is nascent, this document aims to provide a comprehensive overview by first elucidating the well-established mechanism of its parent compound and then exploring the potential biological implications of this compound itself. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the peripheral molecules that emerge from cancer chemotherapy and their potential significance.

Introduction to this compound

This compound, with the chemical formula C4H10N2O2, is a simple urea derivative. Its structure is characterized by a urea core with a 2-methoxyethyl group attached to one of the nitrogen atoms. While it can be synthesized for research purposes, its primary relevance in biological systems stems from its proposed formation as a degradation product of the nitrosourea-based alkylating agent, ranimustine (also known as MCNU).[1] Ranimustine has been used in Japan for the treatment of chronic myelogenous leukemia and other malignancies.[2][3] Understanding the biological fate of ranimustine and the potential activity of its metabolites is crucial for a complete picture of its therapeutic and toxicological profile.

The Primary Mechanism of Action: The Legacy of the Parent Compound, Ranimustine

To comprehend the potential role of this compound, it is essential to first understand the mechanism of action of its parent compound, ranimustine. Ranimustine belongs to the class of nitrosoureas, which are potent alkylating agents used in chemotherapy.[4][5] The cytotoxic effects of nitrosoureas are primarily mediated through their ability to damage the DNA of rapidly dividing cancer cells.[4]

The general mechanism of action for nitrosoureas like ranimustine involves the following key steps:

-

Spontaneous Decomposition: In the physiological environment, ranimustine undergoes spontaneous, non-enzymatic decomposition. This breakdown is a critical activation step.

-

Formation of Reactive Intermediates: The decomposition of the nitrosourea moiety generates two highly reactive intermediates: a 2-chloroethyl diazonium ion and an isocyanate.

-

DNA Alkylation and Cross-linking: The 2-chloroethyl diazonium ion is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. This process, known as alkylation, can lead to the formation of monoadducts. Subsequently, a second reactive site on the alkylating agent can react with another base, resulting in the formation of interstrand or intrastrand cross-links in the DNA. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.[4]

-

Induction of Cell Cycle Arrest and Apoptosis: The extensive DNA damage and the stalling of replication forks trigger cellular DNA damage response pathways. If the damage is too severe to be repaired, the cell is driven into cell cycle arrest and, ultimately, programmed cell death (apoptosis).[4]

Data Presentation: A Hypothetical Example

The results from a cytotoxicity study can be summarized in a table for easy comparison.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | HeLa | 24 | > 1000 |

| 48 | 850 ± 50 | ||

| 72 | 600 ± 45 | ||

| Ranimustine | HeLa | 24 | 50 ± 5 |

| 48 | 25 ± 3 | ||

| 72 | 10 ± 2 | ||

| Doxorubicin | HeLa | 72 | 0.5 ± 0.1 |

Table 1: Hypothetical cytotoxicity data for this compound compared to its parent compound and a standard chemotherapeutic agent.

Conclusion and Future Directions

The current body of scientific literature strongly suggests that this compound is a degradation product of the chemotherapeutic agent ranimustine. While the parent compound has a well-defined mechanism of action centered on DNA alkylation, the independent biological activity of this compound remains largely uncharacterized. Based on its chemical structure, it is unlikely to possess the potent DNA-damaging capabilities of ranimustine. However, the possibility of weak cytotoxic or other biological effects at high concentrations cannot be entirely dismissed without direct experimental evidence.

Future research should focus on:

-

Confirmation of its formation as a metabolite: In vivo and in vitro metabolism studies of ranimustine are needed to definitively identify and quantify the formation of this compound.

-

Independent cytotoxicity screening: Comprehensive screening against a panel of cancer cell lines is required to determine if it possesses any intrinsic anticancer activity.

-

Mechanism of action studies: If any biological activity is observed, further investigations into its molecular targets and effects on cellular pathways will be necessary.

-

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound would provide insights into its potential for accumulation and biological interaction in vivo.

By systematically addressing these research questions, the scientific community can build a more complete understanding of the pharmacological profile of ranimustine and its metabolites, ultimately contributing to the development of safer and more effective cancer therapies.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ranimustine? Retrieved from [Link]

-

Wikipedia. (2023). Ranimustine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

What is Ranimustine used for? (2024, June 14). Retrieved from [Link]

-

[Ranimustine]. (1987). Gan To Kagaku Ryoho. Japanese Journal of Cancer & Chemotherapy, 14(5 Pt 2), 1757-62. Retrieved from [Link]

-

Zhu, W., et al. (2013). Urea derivatives as anticancer agents. Mini reviews in medicinal chemistry, 13(14), 2044-53. Retrieved from [Link]

-

Record, M. T., Jr, et al. (2011). Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Formation. Biochemistry, 50(36), 7796-805. Retrieved from [Link]

-

Glinos, A. D., et al. (1983). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Journal of the National Cancer Institute, 70(5), 871-9. Retrieved from [Link]

-

Biological activity of hydroxylated chloroethylnitrosoureas. (1989). Journal of Cancer Research and Clinical Oncology, 115(3), 257-62. Retrieved from [Link]

-

PubChem. (n.d.). Thymine degradation. Retrieved from [Link]

-

Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. (2023). Pharmaceuticals (Basel), 16(5), 725. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]

-

The structural basis of urea-induced protein unfolding in β-catenin. (2014). Acta Crystallographica Section D, Biological Crystallography, 70(Pt 10), 2633-41. Retrieved from [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry, 10, 1044673. Retrieved from [Link]

-

Interaction of urea with amino acids: implications for urea-induced protein denaturation. (2008). The Journal of Physical Chemistry B, 112(1), 253-61. Retrieved from [Link]

-

Preferential Binding of Urea to Single-Stranded DNA Structures: A Molecular Dynamics Study. (2015). Biophysical Journal, 109(8), 1644-52. Retrieved from [Link]

-

The molecular basis for the chemical denaturation of proteins by urea. (2003). Proceedings of the National Academy of Sciences of the United States of America, 100(26), 15474-9. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: ranimustine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details - SRS: Urea, N,N'-bis(2-methoxyethyl)-. Retrieved from [Link]

-

Biochemical Modification and Subcellular Trafficking of Urea Transporters. (2025). Subcellular Biochemistry, 105, 53-69. Retrieved from [Link]

-

Molecular and physiological interactions of urea and nitrate uptake in plants. (2015). Plant Science, 238, 144-51. Retrieved from [Link]

-

Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). Molecules, 28(10), 4070. Retrieved from [Link]

-

Transport characteristics of urea transporter-B. (2014). Subcellular Biochemistry, 73, 127-38. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6433. Retrieved from [Link]

-

Kinetics and mechanism of the degradation of 1a-acetylmitomycin C in aqueous solution. (1993). Pharmacy World & Science, 15(3), 123-7. Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3144. Retrieved from [Link]

-

Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. (2002). Journal of Medicinal Chemistry, 45(19), 4221-32. Retrieved from [Link]

-

Nanomolar potency and metabolically stable inhibitors of kidney urea transporter UT-B. (2012). Journal of Medicinal Chemistry, 55(12), 5942-50. Retrieved from [Link]

-

Marine Natural Products in Clinical Use. (2021). Marine Drugs, 19(2), 86. Retrieved from [Link]

-

Biochemical properties of urea transporters. (2014). Subcellular Biochemistry, 73, 109-26. Retrieved from [Link]

-

Controlled-Release Urea–Hydroxyapatite Nanohybrid for Foliar Nitrogen and Phosphorus Delivery Enhances Biomass and Grain Yield in Wheat (Triticum aestivum L.). (2024). Nanomaterials (Basel), 14(11), 935. Retrieved from [Link]

-

15N-isotope tracing reveals enhanced nitrogen uptake, assimilation and physiological response from Nano urea in maize. (2025). Impact, 2025(100592). Retrieved from [Link]

Sources

The Emerging Potential of N-(2-methoxyethyl)urea in Medicinal Chemistry: A Technical Guide

Abstract

The urea scaffold represents a cornerstone in modern medicinal chemistry, integral to the design of a multitude of clinically significant therapeutic agents. Its unique hydrogen bonding capabilities allow for robust interactions with biological targets, making it a privileged structure in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored derivative, N-(2-methoxyethyl)urea. By examining its structural features, plausible synthetic routes, and the biological activities of closely related analogs, we aim to illuminate promising avenues for its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The Urea Motif: A Privileged Scaffold in Drug Design

The urea functional group (-(NH)-(C=O)-(NH)-) is a powerful tool in the medicinal chemist's arsenal. Its capacity to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with enzyme active sites and receptor binding pockets. This inherent property has been exploited in the development of a wide array of approved drugs targeting diverse pathologies, from cancers to infectious diseases. The conformational rigidity of the urea bond, coupled with the potential for diverse substitutions on its nitrogen atoms, allows for the fine-tuning of physicochemical and pharmacokinetic properties, enabling the optimization of lead compounds.

This compound: Structural and Physicochemical Profile

This compound is a simple, yet intriguing molecule. The presence of the 2-methoxyethyl group introduces a degree of flexibility and polarity that can significantly influence its biological behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10N2O2 | |

| Molecular Weight | 118.13 g/mol | |

| XlogP (predicted) | -1.2 | |

| Monoisotopic Mass | 118.07423 Da |

The low predicted XlogP value suggests good aqueous solubility, a desirable characteristic for drug candidates. The methoxyethyl side chain can also participate in hydrogen bonding and may influence the molecule's metabolic stability and cell permeability.

Synthetic Strategies

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be reliably inferred from established methods for synthesizing unsymmetrical ureas. A common and efficient approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Protocol: Reaction of 2-Methoxyethylamine with a Cyanate Source

A plausible and practical route to this compound involves the reaction of 2-methoxyethylamine with a source of the cyanate ion, which can be generated in situ from compounds like sodium cyanate in the presence of an acid, or by using a pre-formed isocyanate. A more direct and controlled method would be the reaction with a suitable isocyanate precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Isocyanate Generation/Addition:

-

Method A (from Sodium Cyanate): Slowly add a solution of sodium cyanate (1.1 equivalents) in water to the stirred solution of 2-methoxyethylamine. Subsequently, add an acid (e.g., hydrochloric acid) dropwise to generate isocyanic acid in situ. Maintain the temperature at 0-5 °C using an ice bath.

-

Method B (using a protected isocyanate): Alternatively, a more controlled reaction can be achieved by reacting 2-methoxyethylamine with a commercially available isocyanate equivalent, such as carbonyl diimidazole (CDI), to first form an activated carbamate, followed by reaction with ammonia.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Medicinal Chemistry Applications

While direct biological data for this compound is scarce, its structural similarity to components of known bioactive molecules provides a strong basis for inferring its potential applications.

As a Fragment for Enzyme Inhibitors

The this compound moiety is present in more complex molecules that have shown significant biological activity. A noteworthy example is 1-(2,3-di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl)urea , which has been identified as an inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) . ACSS2 is a crucial enzyme in cellular metabolism, and its inhibition has been explored for the treatment of neurological and cognitive disorders, including anxiety and post-traumatic stress disorder (PTSD). The this compound substructure in this inhibitor likely plays a key role in binding to the enzyme's active site, highlighting its potential as a pharmacophore for targeting ACSS2 and other enzymes.

Urea derivatives have also been investigated as inhibitors of other enzymes, such as urease and peptide deformylase, which are important targets in antimicrobial drug discovery. The structural features of this compound make it a plausible candidate for inclusion in screening libraries targeting these and other enzymatic pathways.

Caption: Potential therapeutic targets for this compound-based compounds.

In Anticancer Drug Design

A vast body of research has demonstrated the utility of urea derivatives as anticancer agents. Many of these compounds function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells. The urea moiety is crucial for binding to the hinge region of many kinases. The N-(2-methoxyethyl) group could be explored as a substituent to modulate the selectivity and pharmacokinetic properties of kinase inhibitors. Furthermore, urea derivatives have been shown to act as tubulin polymerization inhibitors, representing another avenue for anticancer drug development.

In the Development of Antimicrobial Agents

The urea scaffold is present in numerous compounds with demonstrated antimicrobial activity. These derivatives can target various bacterial and fungal enzymes, disrupting essential metabolic pathways. Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, the exploration of this compound and its derivatives in this therapeutic area is a promising endeavor.

In the Treatment of Neurodegenerative Diseases